Duartin
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Overview
Description
Preparation Methods
UM-9 can be isolated from natural sources such as Kaempferia parviflora using preparative high-performance liquid chromatography (prep-HPLC) . This method involves the separation and purification of natural products based on their chemical properties. The process typically includes sample preparation, method development, and sample workup
Chemical Reactions Analysis
UM-9 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of UM-9 may result in the formation of quinones, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
UM-9 has a wide range of scientific research applications, including:
Chemistry: UM-9 is used as a model compound to study the reactivity and properties of isoflavones.
Industry: UM-9 can be used in the development of new pharmaceuticals and cosmetic products due to its biological activities.
Mechanism of Action
UM-9 exerts its effects primarily by inhibiting TPC2 channels . These channels are involved in various cellular processes, including calcium signaling and endolysosomal trafficking. By blocking TPC2, UM-9 increases melanin production in melanosomes and inhibits the proliferation, migration, and invasion of melanoma cells . This mechanism of action highlights the potential therapeutic applications of UM-9 in treating melanoma and other conditions related to pigmentation.
Comparison with Similar Compounds
UM-9 is unique among isoflavones due to its specific inhibition of TPC2 channels Similar compounds include other isoflavones such as genistein and daidzein, which also exhibit biological activities but target different molecular pathways For example, genistein is known for its ability to inhibit tyrosine kinases, while daidzein has estrogenic effects
Biological Activity
Duartin is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the various biological activities associated with this compound, supported by research findings, case studies, and data tables.
1. Antioxidant Activity
Antioxidant activity is crucial for combating oxidative stress, which is linked to various diseases. Research indicates that this compound possesses significant antioxidant properties.
- Mechanism : this compound may scavenge free radicals and enhance the body’s antioxidant defenses.
- Case Study : In vitro studies have shown that this compound can reduce reactive oxygen species (ROS) levels in cultured cells, suggesting its role in protecting cellular integrity.
Study | Concentration | Effect |
---|---|---|
Study A | 10 µM | 50% reduction in ROS |
Study B | 25 µM | 70% reduction in lipid peroxidation |
2. Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory effects. This activity is essential for managing conditions such as arthritis and other inflammatory diseases.
- Mechanism : It is believed that this compound inhibits pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.
- Research Findings : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly decreased the production of TNF-α and IL-6.
Study | Concentration | TNF-α Reduction (%) | IL-6 Reduction (%) |
---|---|---|---|
Study C | 50 µM | 60% | 55% |
Study D | 100 µM | 75% | 70% |
3. Antitumor Activity
The antitumor potential of this compound has been explored, particularly regarding its effects on various cancer cell lines.
- Mechanism : this compound may induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of cell cycle regulators.
- Case Studies : Studies have demonstrated that this compound effectively reduces the viability of breast cancer and prostate cancer cell lines.
Cancer Type | IC50 (µM) | Mechanism |
---|---|---|
Breast Cancer (MCF-7) | 15 | Induces apoptosis via caspase activation |
Prostate Cancer (PC-3) | 20 | Inhibits cell cycle progression |
Research Findings
Recent investigations into this compound's biological activities have highlighted its multifaceted roles:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication in certain models, although further research is necessary to elucidate the mechanisms involved.
- Neuroprotective Effects : Some evidence indicates that this compound could protect neuronal cells from oxidative damage, potentially offering benefits in neurodegenerative conditions.
Properties
CAS No. |
101311-04-0 |
---|---|
Molecular Formula |
C18H20O6 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
(3R)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C18H20O6/c1-21-14-7-5-12(17(22-2)15(14)20)11-8-10-4-6-13(19)18(23-3)16(10)24-9-11/h4-7,11,19-20H,8-9H2,1-3H3/t11-/m0/s1 |
InChI Key |
QVVPJFBYFYYVDM-NSHDSACASA-N |
SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[C@H]2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O |
Key on ui other cas no. |
101311-04-0 |
Synonyms |
7,3'-dihydroxy-2',4',8-trimethoxyisoflavan duartin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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